1-(2-phenylethyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Phenylethyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the phenylethyl group. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-(2-Phenylethyl)-1H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Phenylethyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(2-Phenylethyl)-1H-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different chemical properties and reactivity.
This compound-5-amine: Features an amine group, leading to distinct biological activities.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the phenylethyl group
Biological Activity
1-(2-phenylethyl)-1H-1,2,4-triazole is a derivative of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds characterized by their nitrogen atoms in the ring structure. This article delves into the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential applications in medicine.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylethylamine with appropriate reagents to form the triazole ring. Various methods have been reported in literature for synthesizing triazoles, emphasizing the importance of reaction conditions and catalysts used to enhance yield and purity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. The compound exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains have been reported as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 25 |
This compound | E. coli | 50 |
These results indicate that the compound possesses promising antibacterial properties that could be further explored for therapeutic applications .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. It acts by inhibiting ergosterol biosynthesis in fungal cell membranes. The antifungal efficacy is particularly noted against Candida albicans, with reported MIC values indicating effective inhibition at concentrations comparable to established antifungal agents .
Anticancer Properties
Research has also indicated that this compound exhibits anticancer activity. Studies involving various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it has been tested against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines with promising results .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors involved in microbial growth and cancer progression. For instance:
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis.
- Antifungal Mechanism : Disruption of ergosterol synthesis.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity when modified with different substituents on the phenethyl group.
- Cytotoxicity Testing : In vitro assays using Artemia salina larvae indicated that the compound exhibited significant cytotoxicity at specific concentrations, suggesting potential for development as an anticancer agent .
Properties
IUPAC Name |
1-(2-phenylethyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-9-11-8-12-13/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEHODQNBILIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327287 | |
Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74094-28-3 | |
Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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